2-(Trifluoromethyl)benzoyl bromide
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Overview
Description
2-(Trifluoromethyl)benzoyl bromide is an organic compound with the molecular formula C8H4BrF3O. It is a derivative of benzoic acid where the hydrogen atom in the carboxyl group is replaced by a bromine atom, and a trifluoromethyl group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Trifluoromethyl)benzoyl bromide can be synthesized through several methods. One common method involves the bromination of 2-(trifluoromethyl)benzoic acid using phosphorus tribromide in the presence of a solvent like toluene. The reaction is typically carried out at a temperature range of 20-30°C .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions using automated systems to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)benzoyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Electrophilic Aromatic Substitution: The trifluoromethyl group can direct electrophiles to the ortho and para positions on the benzene ring.
Oxidation and Reduction: The compound can be oxidized to form 2-(trifluoromethyl)benzoic acid or reduced to form 2-(trifluoromethyl)benzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide.
Electrophilic Aromatic Substitution: Lewis acids such as aluminum chloride or iron(III) chloride.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: 2-(Trifluoromethyl)benzyl derivatives.
Electrophilic Aromatic Substitution: Various substituted benzene derivatives.
Oxidation: 2-(Trifluoromethyl)benzoic acid.
Reduction: 2-(Trifluoromethyl)benzyl alcohol.
Scientific Research Applications
2-(Trifluoromethyl)benzoyl bromide is widely used in scientific research due to its reactivity and versatility:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: The compound is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It serves as a building block in the synthesis of various drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)benzoyl bromide involves its reactivity as an electrophile. The bromine atom can be easily displaced by nucleophiles, making it a valuable reagent in substitution reactions. The trifluoromethyl group enhances the compound’s stability and reactivity by withdrawing electron density from the benzene ring, making it more susceptible to electrophilic attack .
Comparison with Similar Compounds
2-(Trifluoromethyl)benzoic acid: Similar structure but with a carboxyl group instead of a bromine atom.
2-(Trifluoromethyl)benzyl bromide: Similar structure but with a benzyl group instead of a benzoyl group.
2-Fluoro-6-(trifluoromethyl)benzyl bromide: Similar structure but with a fluorine atom instead of a hydrogen atom on the benzene ring.
Uniqueness: 2-(Trifluoromethyl)benzoyl bromide is unique due to its combination of a trifluoromethyl group and a bromine atom on the benzene ring, which imparts distinct reactivity and stability. This makes it a valuable reagent in various chemical synthesis processes, particularly in the pharmaceutical and agrochemical industries.
Properties
CAS No. |
112812-09-6 |
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Molecular Formula |
C8H4BrF3O |
Molecular Weight |
253.02 g/mol |
IUPAC Name |
2-(trifluoromethyl)benzoyl bromide |
InChI |
InChI=1S/C8H4BrF3O/c9-7(13)5-3-1-2-4-6(5)8(10,11)12/h1-4H |
InChI Key |
MEJLFUYLVKQZEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Br)C(F)(F)F |
Origin of Product |
United States |
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